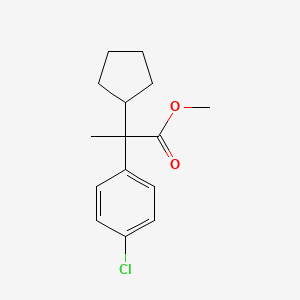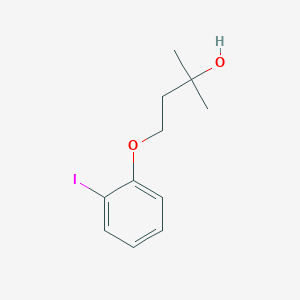![molecular formula C20H15N7O2 B8446091 2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid](/img/structure/B8446091.png)
2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid
Overview
Description
2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific protein kinases involved in cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid typically involves multiple steps, starting with the preparation of the quinoline and pyrazole intermediates. One common method involves the condensation of quinoline derivatives with pyrazole compounds under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline and pyrazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, ethanol, dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of specific protein kinases. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol: Another potent c-MET inhibitor with similar structural features.
Quinolinyl-pyrazoles: A class of compounds with similar pharmacological properties.
Uniqueness
2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid stands out due to its unique triazolo[4,5-b]pyridine scaffold, which contributes to its high selectivity and potency as a kinase inhibitor. This structural feature differentiates it from other quinoline and pyrazole derivatives .
Properties
Molecular Formula |
C20H15N7O2 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C20H15N7O2/c28-19(29)12-26-11-15(9-22-26)17-5-6-18-20(23-17)27(25-24-18)10-13-3-4-16-14(8-13)2-1-7-21-16/h1-9,11H,10,12H2,(H,28,29) |
InChI Key |
YIJMKTIBLPEBEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN3C4=C(C=CC(=N4)C5=CN(N=C5)CC(=O)O)N=N3)N=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

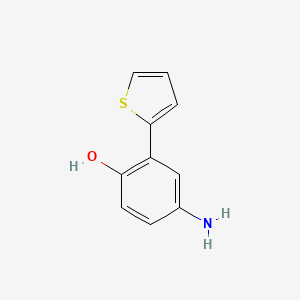
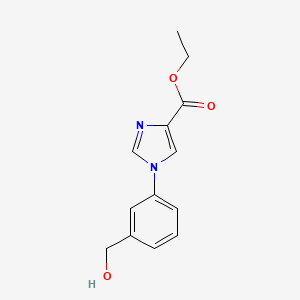
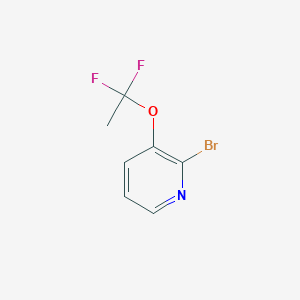
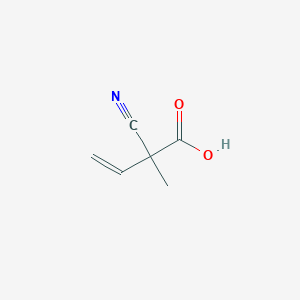
![4-(3,4-Dichlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-4-ol](/img/structure/B8446044.png)
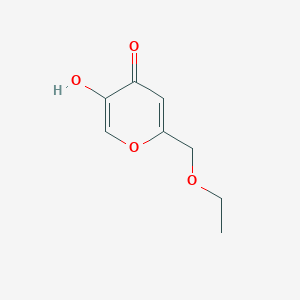
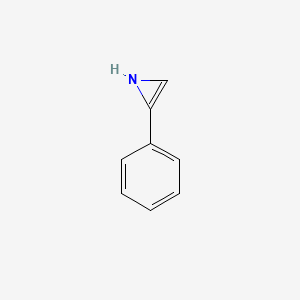
![N,N-dimethyl-1,2,4,5,6,7-hexahydrothiocino[5,4-b]indole-7-ethanamine 3,3-dioxide](/img/structure/B8446097.png)
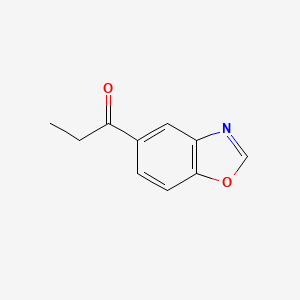
![1,2-dimethyl-4-hydroxy-1H-imidazo[4,5-c]quinoline](/img/structure/B8446108.png)
